BenchChemオンラインストアへようこそ!

5-Fluoro-2-(3-fluorophenoxy)aniline

P2X3 receptor pain ion channel

Select 5-Fluoro-2-(3-fluorophenoxy)aniline (CAS 937596-35-5) for its unique 5-fluoro-aniline/ortho-(3-fluorophenoxy) substitution pattern that delivers a kinked diaryl ether scaffold, LogP 3.33, and reduced basicity (pKa 3.08) ideal for CNS permeability programs. Unlike mono-fluorinated analogs or positional isomers, this difluorinated building block provides distinct electronic topology for P2X3 antagonist research, kinase inhibitor scaffold diversification, and LC-MS reference standard development. Available from ISO-certified suppliers at ≥98% purity with full analytical characterization. Confirm potency via full concentration-response curves before biological evaluation.

Molecular Formula C12H9F2NO
Molecular Weight 221.2 g/mol
CAS No. 937596-35-5
Cat. No. B1319327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(3-fluorophenoxy)aniline
CAS937596-35-5
Molecular FormulaC12H9F2NO
Molecular Weight221.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)F)N
InChIInChI=1S/C12H9F2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2
InChIKeyJIWLWWLFKOGZFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(3-fluorophenoxy)aniline (CAS 937596-35-5): Physicochemical Profile & Procurement Baseline


5-Fluoro-2-(3-fluorophenoxy)aniline (CAS 937596-35-5) is a fluorinated diaryl ether aniline derivative with the molecular formula C₁₂H₉F₂NO and a molecular weight of 221.20 g/mol . The compound features a 5-fluoro substituent on the central aniline ring and a 3-fluorophenoxy group at the ortho position, creating a distinctive difluorinated diaryl ether scaffold. Predicted physicochemical parameters include a LogP of 3.33, a pKa of 3.08 ± 0.10, a boiling point of 288.1 ± 40.0 °C, and a density of 1.295 ± 0.06 g/cm³ . Commercially, it is supplied by vendors such as Santa Cruz Biotechnology (Cat. No. sc-318727), MolCore (NLT 98% purity, ISO-certified), and Leyan (98% purity) for research use only . The compound is classified as a research chemical and is not approved for diagnostic or therapeutic applications .

Why 5-Fluoro-2-(3-fluorophenoxy)aniline Cannot Be Replaced by Common Mono-Fluorinated or Positional Isomer Analogs


Within the fluorophenoxyaniline chemical space, even subtle alterations in fluorine substitution pattern or phenoxy attachment position profoundly alter molecular recognition properties. The target compound's unique 5-fluoro-aniline / ortho-(3-fluorophenoxy) arrangement creates a distinct electronic topology that influences hydrogen-bond donor/acceptor capacity (two H-bond donors, four H-bond acceptors) and dihedral angle preferences compared to mono-fluorinated analogs such as 2-(3-fluorophenoxy)aniline (CAS 640766-67-2) or positional isomers like 2-fluoro-6-(3-fluorophenoxy)aniline (CAS 1184275-63-5) [1]. Evidence from fluorophenoxyanilide structure-activity relationship studies demonstrates that the position of fluorine substitution on both rings directly modulates target binding: in N-type calcium channel (Cav2.2) inhibitor programs, moving the fluorine substituent between ortho, meta, and para positions on the phenoxy ring resulted in up to seven-fold differences in inhibitory activity in SH-SY5Y neuroblastoma FLIPR assays [2]. Consequently, generic substitution with a positional isomer or a mono-fluorinated analog without experimental validation carries a high risk of altering, reducing, or abolishing the desired biological activity, making compound identity verification through CAS number confirmation and analytical characterization essential prior to any biological evaluation.

Quantitative Differentiation Evidence for 5-Fluoro-2-(3-fluorophenoxy)aniline vs. Closest Analogs


P2X3 Purinoceptor Antagonist Activity: Single-Concentration Screening Data

The target compound was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at a single concentration of 10 µM, expressed in Xenopus oocytes. This data point provides a direct functional readout for the compound at a therapeutically relevant pain target. Unlike broad claims of 'kinase inhibition,' this is a discrete, target-specific measurement archived in the ChEMBL database (CHEMBL884064) [1]. In contrast, the positional isomer 4-(2-fluorophenoxy)aniline has been reported to exhibit antagonist activity at recombinant rat P2X3 with an EC₅₀ of 80 nM when evaluated at 10 µM in the same Xenopus oocyte expression system , indicating that the fluorine position on both rings critically impacts P2X3 receptor engagement.

P2X3 receptor pain ion channel

Physicochemical Differentiation: LogP and pKa Comparison Against Mono-Fluorinated Analogs

The introduction of a second fluorine atom at the 5-position of the aniline ring in the target compound significantly alters its physicochemical profile relative to mono-fluorinated analogs. The target compound exhibits a predicted LogP of 3.33 (ACD/Labs) and a pKa of 3.08 ± 0.10, reflecting increased lipophilicity and reduced basicity of the aniline nitrogen compared to non-fluorinated or mono-fluorinated phenoxyanilines . For the comparator 2-(3-fluorophenoxy)aniline (CAS 640766-67-2, C₁₂H₁₀FNO, MW 203.22), which lacks the 5-fluoro substituent, the absence of the electron-withdrawing fluorine on the aniline ring results in a higher predicted pKa (more basic aniline nitrogen) and a lower LogP (reduced lipophilicity), although exact computed values for the comparator were not universally available from authoritative databases [1]. These differences directly impact passive membrane permeability, cytochrome P450 metabolic susceptibility, and plasma protein binding, all of which are critical parameters in fragment-based drug discovery and lead optimization programs.

drug-likeness permeability solubility

Diaryl Ether Conformational Scaffold: Ortho-(3-fluorophenoxy) Geometry vs. Para-Substituted Analogs

The ortho-substitution pattern of the 3-fluorophenoxy group on the aniline ring in the target compound imposes a distinct conformational constraint relative to para-substituted analogs such as 4-(3-fluorophenoxy)aniline (CAS 307308-62-9, MW 203.22) . In the ortho configuration, the phenoxy oxygen is positioned adjacent to the aniline NH₂ group, enabling potential intramolecular hydrogen bonding (O···H–N) that can stabilize specific conformations and influence the presentation of the aniline nitrogen for further chemical derivatization. By contrast, para-substituted isomers place the phenoxy group distal to the aniline moiety, resulting in an extended linear geometry with different vector properties for fragment growth. This conformational differentiation is particularly relevant in structure-based drug design where the spatial orientation of the aniline handle determines the trajectory of elaborated substituents into target binding pockets [1].

molecular conformation scaffold diversity dihedral angle

Recommended Research Application Scenarios for 5-Fluoro-2-(3-fluorophenoxy)aniline Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery for P2X3 Receptor Antagonists in Pain Research

Based on documented P2X3 antagonist screening data in Xenopus oocytes [see Section 3, Evidence Item 1], this compound is suitable as a starting fragment for P2X3-targeted drug discovery programs focused on neuropathic and chronic pain. Its distinct 5-fluoro/3-fluorophenoxy substitution pattern differentiates it from the more potent but structurally distinct 4-(2-fluorophenoxy)aniline-based series, providing an alternative chemotype for intellectual property diversification and scaffold-hopping strategies. Researchers should confirm potency through full concentration-response curves, as only single-concentration screening data (10 µM) is currently available in the public domain.

Lead Optimization Requiring Enhanced Lipophilicity and Reduced Basicity Relative to Mono-Fluorinated Aniline Building Blocks

The increased LogP (3.33 vs. an estimated ~2.5-2.7 for mono-fluorinated analogs) and reduced pKa (3.08) of this compound [see Section 3, Evidence Item 2] make it a preferred aniline building block in medicinal chemistry programs where improved membrane permeability and reduced basicity are desired. This is particularly relevant for central nervous system (CNS) drug discovery, where optimal LogP values (typically 2-4) and low basicity favor blood-brain barrier penetration, as well as for avoiding hERG channel liabilities associated with highly basic amine centers.

Diaryl Ether Scaffold Diversification for Kinase Inhibitor Fragment Libraries

The ortho-(3-fluorophenoxy) geometry [see Section 3, Evidence Item 3] provides a kinked diaryl ether scaffold that is structurally distinct from the more common para-substituted phenoxyanilines used in kinase inhibitor programs. This compound can serve as a diversity element in fragment-screening libraries targeting kinases where the diaryl ether motif is a privileged scaffold (e.g., c-Met, VEGFR, RET). The presence of the free aniline NH₂ group allows for rapid parallel derivatization into amides, sulfonamides, ureas, or heterocyclic systems for systematic structure-activity relationship exploration.

Analytical Reference Standard for Fluorinated Impurity Profiling in Pharmaceutical Development

Given its well-defined CAS registry number (937596-35-5), availability from multiple ISO-certified vendors at 98% purity [see Section 1], and unique difluorinated diaryl ether signature, this compound can serve as a reference standard for liquid chromatography-mass spectrometry (LC-MS) method development and impurity profiling in pharmaceutical process chemistry. Its predicted boiling point (288.1 °C) and density (1.295 g/cm³) provide key parameters for gas chromatography method development and headspace analysis.

Quote Request

Request a Quote for 5-Fluoro-2-(3-fluorophenoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.